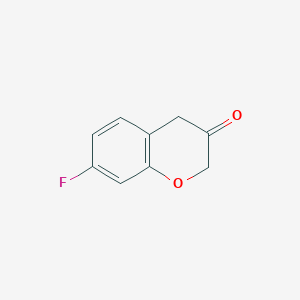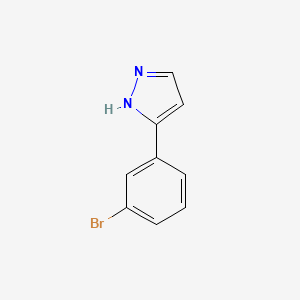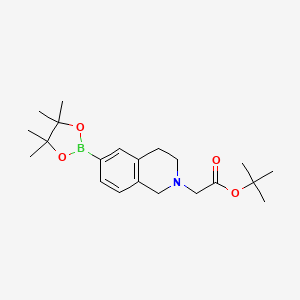![molecular formula C10H17NO4 B3196068 cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid CAS No. 951173-34-5](/img/structure/B3196068.png)
cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid
説明
cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid: is a specialized organic compound characterized by its unique structure, which includes a cyclobutane ring, a tert-butoxycarbonyl group, and a carboxylic acid moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclobutane-1-carboxylic acid as the starting material.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) protection to form the Boc-protected cyclobutane derivative.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (TEA).
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors and optimized reaction conditions are employed to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be used to enhance efficiency and reduce production costs.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form its corresponding acid anhydride or ester.
Reduction: The Boc-protected amino group can be reduced to form the corresponding amine.
Substitution: The Boc group can be removed under acidic conditions to expose the free amino group, which can then undergo further substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products Formed:
Oxidation: Cyclobutane-1,2-dicarboxylic acid or its esters.
Reduction: Cyclobutane-1-carboxylic acid amine.
Substitution: Free amino cyclobutane derivatives.
科学的研究の応用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a protecting group for amino functionalities in peptide synthesis. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The compound exerts its effects through its functional groups. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the Boc-protected amino group can engage in amide bond formation. The cyclobutane ring provides structural rigidity, which can influence the compound's reactivity and binding properties.
Molecular Targets and Pathways Involved:
Enzymes: May interact with enzymes involved in metabolic pathways.
Receptors: Potential binding to specific receptors in biological systems.
類似化合物との比較
cis-2-{[(Tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring instead of cyclobutane.
cis-2-{[(Methoxy)carbonyl]amino}cyclobutane-1-carboxylic acid: Similar structure but with a methoxy group instead of tert-butoxy.
Uniqueness:
The presence of the tert-butoxy group provides steric hindrance, which can influence the reactivity and selectivity of the compound compared to its analogs.
This compound's unique structure and versatile reactivity make it a valuable tool in various scientific and industrial applications
特性
IUPAC Name |
(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7-5-4-6(7)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMAFJQIPKPNFJ-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951173-22-1 | |
| Record name | rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B3196006.png)
![6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine-2-carbonitrile](/img/structure/B3196011.png)




![3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane](/img/structure/B3196045.png)

![Ethyl 2-chloro-7,8-dihydropyrido[3,4-B]pyrazine-6(5H)-carboxylate](/img/structure/B3196060.png)




